molecular formula C8H16N2O B13645074 1-Oxa-8-azaspiro[4.5]decan-4-amine

1-Oxa-8-azaspiro[4.5]decan-4-amine

Cat. No.: B13645074
M. Wt: 156.23 g/mol
InChI Key: WGBFZRUMPWHPRJ-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.5]decan-4-amine is a spirocyclic compound that features a unique structure with a spiro linkage between an oxane (oxygen-containing) and an azaspiro (nitrogen-containing) ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence as a core structure in various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-azaspiro[4.5]decan-4-amine typically involves the formation of a spirocyclic ring system. One common method includes the reduction of an azide intermediate. The process can be scaled up using a continuous three-step flow process, which involves the formation and reduction of the azide intermediate, followed by the use of a transaminase to prepare the desired enantiomer in high yield and enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound are still under development, with research focusing on optimizing the synthesis for larger scale reactions. The use of biocatalytic transaminase technology has shown promise in achieving high yields and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-azaspiro[4.5]decan-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions, particularly involving azide intermediates, are crucial in its synthesis.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include reducing agents like hydrogen gas or hydrides for reduction reactions, and oxidizing agents like peroxides for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azide intermediate yields the desired spirocyclic amine, while oxidation can lead to various oxides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-8-azaspiro[45]decan-4-amine stands out due to its specific spiro linkage and the presence of both oxygen and nitrogen atoms in its ring system

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C8H16N2O/c9-7-1-6-11-8(7)2-4-10-5-3-8/h7,10H,1-6,9H2

InChI Key

WGBFZRUMPWHPRJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1N)CCNCC2

Origin of Product

United States

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